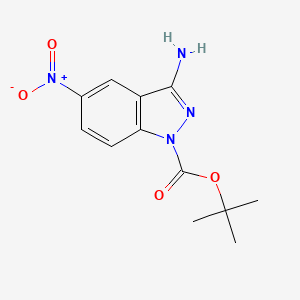
tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate
Cat. No. B1323248
M. Wt: 278.26 g/mol
InChI Key: IDUMSXVATBQARZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07041687B2
Procedure details


Dimethylaminopyridine (4 g, 36 mmol) was added to a solution of 5-nitro-1H-indazol-3-ylamine (32.2 g, 181 mmol), tert-butyldicarbonate (39.4 g, 181 mmol) and triethylamine (25 mL, 181 mmol) in THF (1 L) at room temperature under nitrogen. After stirring for 30 minutes, the reaction mixture was concentrated and the residue partitioned between EtOAc and saturated ammonium chloride solution. The layers were separated and the organic phase washed with brine, dried (MgSO4), and concentrated to an orange solid. Recrystallisation from ethyl acetate provided the title product as a yellow solid (25 g, 50%). 1H NMR (400 MHz, DMSO) 1.60 (9H, s), 6.75 (2H, brs), 8.10 (1H, d), 8.36 (1H, d), 8.96 (1H, s); MS (ES−) m/e=277.


Name
tert-butyldicarbonate
Quantity
39.4 g
Type
reactant
Reaction Step One



Name
Yield
50%
Identifiers


|
REACTION_CXSMILES
|
CN(C1C=CC=CN=1)C.[N+:10]([C:13]1[CH:14]=[C:15]2[C:19](=[CH:20][CH:21]=1)[NH:18][N:17]=[C:16]2[NH2:22])([O-:12])=[O:11].[C:23]([O:27][C:28](OC([O-])=O)=[O:29])([CH3:26])([CH3:25])[CH3:24].C(N(CC)CC)C>C1COCC1>[C:23]([O:27][C:28]([N:18]1[C:19]2[C:15](=[CH:14][C:13]([N+:10]([O-:12])=[O:11])=[CH:21][CH:20]=2)[C:16]([NH2:22])=[N:17]1)=[O:29])([CH3:26])([CH3:25])[CH3:24]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
32.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(=NNC2=CC1)N
|
|
Name
|
tert-butyldicarbonate
|
|
Quantity
|
39.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)OC(=O)[O-]
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue partitioned between EtOAc and saturated ammonium chloride solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to an orange solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallisation from ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1N=C(C2=CC(=CC=C12)[N+](=O)[O-])N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25 g | |
| YIELD: PERCENTYIELD | 50% | |
| YIELD: CALCULATEDPERCENTYIELD | 49.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
